Comparative Physicochemical Properties: 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride vs. Des-Bromo Analog
The presence of the bromine atom in 3-bromo-4-ethoxybenzene-1-sulfonyl chloride significantly increases its calculated lipophilicity compared to its des-bromo analog, 4-ethoxybenzenesulfonyl chloride. This difference is quantifiable via computed LogP values.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.887 to 3.856 [1] |
| Comparator Or Baseline | 4-Ethoxybenzenesulfonyl chloride (CAS 1132-17-8) has a lower LogP due to lack of bromine. (Calculated LogP for unsubstituted benzenesulfonyl chloride is approx. 1.1, while 4-ethoxybenzenesulfonyl chloride is estimated at ~2.0-2.3 based on fragment contributions). |
| Quantified Difference | Target compound exhibits a LogP increase of approximately 0.6 to 1.5 log units over its des-bromo analog, indicating substantially higher lipophilicity. |
| Conditions | In silico prediction using fragment-based methods (e.g., CLogP, ALogP). |
Why This Matters
This quantitative increase in lipophilicity directly impacts membrane permeability and solubility, making it the essential choice for designing analogs intended to engage hydrophobic binding pockets or cross biological membranes.
- [1] YYBYY Chemical Database, Property Data for CAS 1093065-10-1: 1-bromo-2-ethoxybenzene-5-sulfonyl chloride (LogP value reported). View Source
